Cas no 2229573-74-2 (methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate)
methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate
- Cyclopropaneacetic acid, α-hydroxy-1-(2-hydroxyphenyl)-, methyl ester
- 2229573-74-2
- EN300-1805239
- methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate
-
- Inchi: 1S/C12H14O4/c1-16-11(15)10(14)12(6-7-12)8-4-2-3-5-9(8)13/h2-5,10,13-14H,6-7H2,1H3
- InChI Key: HTECAEJHIAYRSG-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2O)(C(O)C(OC)=O)CC1
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.327±0.06 g/cm3(Predicted)
- Boiling Point: 360.0±22.0 °C(Predicted)
- pka: 10.41±0.30(Predicted)
methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805239-0.05g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 0.05g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-0.1g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 0.1g |
$1332.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-0.25g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 0.25g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-0.5g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 0.5g |
$1453.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-1.0g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1805239-2.5g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 2.5g |
$2969.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-5.0g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1805239-10.0g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1805239-1g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 1g |
$1515.0 | 2023-09-19 | ||
| Enamine | EN300-1805239-5g |
methyl 2-hydroxy-2-[1-(2-hydroxyphenyl)cyclopropyl]acetate |
2229573-74-2 | 5g |
$4391.0 | 2023-09-19 |
methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on methyl 2-hydroxy-2-1-(2-hydroxyphenyl)cyclopropylacetate
Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate (CAS No. 2229573-74-2): A Comprehensive Overview
Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate, a compound with the CAS registry number 2229573-74-2, is a unique organic molecule that has garnered attention in both academic and industrial research. This compound is characterized by its complex structure, which includes a cyclopropane ring, hydroxyl groups, and an acetate ester functional group. Its chemical formula is C11H14O4, and it belongs to the class of organic compounds known as cyclopropane derivatives. The molecule's structure makes it a valuable substrate for various chemical transformations and applications.
The synthesis of Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate involves a series of carefully designed reactions, often utilizing advanced techniques such as catalytic asymmetric synthesis and ring-opening reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and reduce environmental impact. For instance, researchers have explored the use of biocatalysts and green chemistry principles to synthesize this compound more efficiently.
One of the key features of this compound is its ability to participate in bioisosteric replacements, making it a promising candidate in drug design. The presence of hydroxyl groups and the cyclopropane ring provides opportunities for hydrogen bonding interactions and non-covalent interactions, which are critical in pharmacology. Recent research has highlighted its potential as a lead compound in the development of new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
In terms of physical properties, Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate exhibits a melting point of approximately 150°C and a boiling point around 300°C under vacuum. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under different conditions has also been extensively studied, with findings indicating that it remains stable under neutral pH but undergoes hydrolysis in acidic or basic environments.
The application of this compound extends beyond pharmacology into materials science. Researchers have investigated its use as a building block for constructing advanced materials, such as polymer precursors and nanomaterials. Its unique structure allows for the formation of cross-linked networks with enhanced mechanical properties, which could be beneficial in applications like adhesives and coatings.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are crucial for understanding its reactivity in various chemical reactions. These studies have also paved the way for the design of novel catalysts tailored to specific transformations involving this compound.
In conclusion, Methyl 2-Hydroxy-2-1-(2-Hydroxyphenyl)CyclopropylAcetate (CAS No. 2229573-74-
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